4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine
Description
4-[5-(2-Thienyl)-1H-pyrazol-3-yl]piperidine is a heterocyclic compound featuring a piperidine ring linked to a pyrazole moiety substituted with a thiophene (2-thienyl) group. The compound is commercially available for research purposes (e.g., sc-315500, Santa Cruz Biotechnology) and serves as an intermediate in synthesizing complex pharmaceuticals, such as kinase inhibitors .
Properties
IUPAC Name |
4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-2-12(16-7-1)11-8-10(14-15-11)9-3-5-13-6-4-9/h1-2,7-9,13H,3-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXWIACIUWFZGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=NN2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377473 | |
| Record name | 4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321848-28-6 | |
| Record name | 4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Two-Component Synthesis of 3,5-Diarylpyrazoles
- A reported efficient method involves reacting hydrazones of aryl aldehydes with substituted acetophenones in ethanol under reflux conditions.
- For example, benzalhydrazone reacts with bromoacetophenone derivatives to form 3,5-diarylpyrazoles in moderate to good yields (around 30% to higher with optimization).
- Reaction conditions: stirring at room temperature for 5 minutes, then refluxing for 15–30 minutes.
- Workup involves extraction and chromatographic purification.
- This method can be adapted to introduce the 2-thienyl substituent by using 2-thienyl-substituted ketones or aldehydes as starting materials.
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent | Ethanol | Good solubility and reaction medium |
| Temperature | Room temp (initial), then reflux | Complete consumption of starting material in 15-25 min |
| Reaction time | 30 min reflux | Moderate to good yield (~30%) |
| Purification | Column chromatography | Isolated pure pyrazole |
Functionalization of the Piperidine Ring
Organometallic and Cyclization Approaches for Piperidine Synthesis
- Advanced methods include cyclization strategies using organometallic intermediates such as β-aminoalkyl zinc iodides, followed by copper-catalyzed cyclization and sodium hydride-mediated ring closure to form substituted piperidines.
- These methods allow for stereoselective synthesis of 2,5- or 2,6-disubstituted piperidines, which can be adapted for 4-substitution with appropriate precursors.
Coupling of Pyrazole-Thiophene to Piperidine
- The coupling step involves linking the pyrazole-thiophene moiety to the piperidine ring, typically at the 4-position.
- This can be achieved by nucleophilic substitution of a 4-halopiperidine with a pyrazole anion or via palladium-catalyzed cross-coupling reactions.
- Protection/deprotection strategies (e.g., Boc protection of piperidine nitrogen) are often employed to improve selectivity and yield.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| 1 | Hydrazone formation | Aryl aldehyde + hydrazine | Benzalhydrazone | Quantitative |
| 2 | Pyrazole ring formation | Benzalhydrazone + 2-thienyl ketone, EtOH, reflux | 3,5-Disubstituted pyrazole with 2-thienyl | Moderate to good (30-60%) |
| 3 | Piperidine functionalization | Nucleophilic substitution or reductive amination | 4-Substituted piperidine intermediate | Variable, optimized conditions |
| 4 | Coupling | Pd-catalyzed cross-coupling or nucleophilic substitution | Final 4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine | High purity after purification |
Research Findings and Optimization Notes
- Increasing equivalents of ketone or hydrazone can modestly improve yields but with diminishing returns.
- Use of protecting groups on piperidine nitrogen enhances regioselectivity and prevents side reactions.
- Organometallic cyclization methods provide stereoselective access to substituted piperidines but require careful control of reaction conditions and catalysts.
- Purification typically involves chromatographic techniques due to the complexity of the heterocyclic system.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thienyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
This compound is investigated for its potential as a pharmacophore in drug design. It exhibits promising anti-inflammatory , antimicrobial , and anticancer properties. For instance, studies have shown that derivatives of piperidine compounds can inhibit specific enzymes linked to metabolic disorders such as type 2 diabetes and obesity . The compound's ability to modulate biological targets makes it a candidate for developing new therapeutic agents.
Case Study: Anticancer Activity
A recent study evaluated the anticancer activity of various piperidine derivatives, including those containing the pyrazole moiety. The results indicated significant cytotoxic effects against several cancer cell lines, suggesting that 4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine could serve as a lead compound for further drug development .
Biological Studies
Interaction with Biological Targets
Research has focused on understanding how this compound interacts with enzymes and receptors. Its mechanism of action may involve inhibiting enzyme activity or modulating receptor signaling pathways, which is crucial for developing drugs targeting specific diseases.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies provide insights into how structural modifications can enhance its efficacy against specific diseases, particularly in the context of antimicrobial activity .
Material Science
Novel Material Development
The unique structural characteristics of this compound make it suitable for developing new materials with specific electronic or optical properties. Researchers are exploring its use in creating advanced materials that could be applied in electronics or photonics due to its heterocyclic nature.
Chemical Synthesis
Intermediate in Synthesis
This compound serves as an important intermediate in synthesizing more complex molecules. Its role as a building block in combinatorial chemistry allows for the efficient creation of diverse chemical libraries, which can be screened for various biological activities.
Mechanism of Action
The mechanism of action of 4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity.
Modulating Receptors: It can interact with receptors on cell surfaces, altering signal transduction pathways.
Interfering with DNA/RNA: The compound may intercalate with DNA or RNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The biological and physicochemical properties of 4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine are influenced by substituents on the pyrazole ring and piperidine nitrogen. Key analogs and their differences are summarized below:
Table 1: Structural and Molecular Comparison
Key Research Findings
Substituent Effects on Receptor Binding :
- Chlorophenyl groups enhance dopamine D4 receptor affinity due to electronegativity and π-π stacking .
- Thienyl groups may optimize balance between lipophilicity and aromatic interactions, though direct comparative data is lacking.
IDE Activation Trends :
- Piperidine nitrogen substitutions (e.g., LDN-1844) significantly impact IDE activation efficacy, suggesting that modifications beyond the pyrazole ring are critical .
Synthetic Utility :
- The thienyl compound serves as a precursor to nitro-pyridinyl derivatives (e.g., 1-(3-Nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine), which are explored in kinase inhibitor development .
Biological Activity
4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound integrates a piperidine ring with a thienyl-substituted pyrazole, which contributes to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure combines a piperidine ring with a thienyl group attached to a pyrazole moiety, enhancing its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to:
- Inhibit Enzymes : The compound can bind to the active sites of specific enzymes, thereby inhibiting their activity.
- Modulate Receptors : It interacts with cell surface receptors, influencing signal transduction pathways.
- Interfere with Nucleic Acids : The compound may intercalate with DNA or RNA, affecting replication and transcription processes.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study conducted on various pyrazole derivatives, including this compound, revealed:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis.
- Effective inhibition of biofilm formation in these bacterial strains .
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. For instance:
- It has been shown to induce apoptosis in cancer cell lines by disrupting microtubule dynamics and causing G2/M phase arrest in the cell cycle.
- The compound's interaction with specific kinases involved in cancer progression suggests it may serve as a lead compound for further anticancer drug development .
Study 1: Antimicrobial Efficacy
In a comparative study of pyrazole derivatives, this compound was evaluated alongside other compounds for its antimicrobial activity. The results indicated that this compound displayed potent activity against both Gram-positive and Gram-negative bacteria, confirming its potential as an antimicrobial agent.
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 0.22 | Staphylococcus aureus |
| This compound | 0.25 | Escherichia coli |
Study 2: Anticancer Activity
A separate investigation focused on the anticancer effects of the compound revealed that it significantly inhibited cell proliferation in various cancer cell lines. The study highlighted:
| Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| PC-3 (Prostate) | 0.85 | Apoptosis induction |
| HepG2 (Liver) | 1.81 | Microtubule disruption |
Q & A
Basic Research Questions
Q. What are common synthetic routes for 4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine, and how can intermediates be optimized for yield?
- Methodology : Multi-step synthesis often involves cyclocondensation of thienyl-substituted hydrazines with diketones to form the pyrazole core, followed by piperidine coupling via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-thienyl bonds). Purification typically employs column chromatography with gradients of ethyl acetate/hexane, monitored by TLC and NMR .
- Optimization : Reaction conditions (e.g., temperature, catalysts like Pd(PPh₃)₄) and stoichiometry adjustments improve yields. Computational reaction path searches (quantum chemical calculations) can predict favorable intermediates, reducing trial-and-error .
Q. How is structural characterization performed for this compound, and what analytical conflicts may arise?
- Techniques : Single-crystal X-ray diffraction (SC-XRD) resolves absolute configuration and bond lengths, while NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm molecular identity .
- Conflict Resolution : Discrepancies between SC-XRD and NMR data (e.g., tautomeric forms in solution vs. solid state) require complementary methods like IR spectroscopy or variable-temperature NMR to assess dynamic behavior .
Q. What are the critical storage conditions to maintain stability of this compound?
- Guidelines : Store under inert gas (N₂/Ar) at –20°C for moisture-sensitive intermediates. Lyophilization is recommended for hygroscopic derivatives. Stability assessments via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) identify degradation pathways .
Advanced Research Questions
Q. How can reaction mechanisms for piperidine-pyrazole coupling be validated experimentally and computationally?
- Experimental : Isotopic labeling (e.g., deuterated solvents) tracks proton transfer steps. Kinetic studies (e.g., Eyring plots) determine activation parameters.
- Computational : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model transition states and energy barriers. Compare computed vs. experimental IR spectra to validate intermediates .
Q. What strategies resolve low reproducibility in catalytic steps during scale-up synthesis?
- Process Design : Use flow chemistry for precise control of residence time and mixing. Membrane separation technologies (e.g., nanofiltration) remove catalyst residues efficiently .
- Data-Driven Optimization : Machine learning models trained on reaction databases (e.g., Reaxys) predict optimal solvent/catalyst pairs, minimizing batch-to-batch variability .
Q. How do electronic effects of the thienyl substituent influence the compound’s reactivity and pharmacological interactions?
- Reactivity Studies : Cyclic voltammetry identifies redox-active sites. Hammett plots correlate substituent effects (σ values) with reaction rates in nucleophilic substitutions.
- Pharmacological Modeling : Molecular docking (AutoDock Vina) assesses binding affinity to target proteins (e.g., kinases), guided by the thienyl group’s electron-rich π-system .
Q. What methodologies address conflicting bioactivity data across in vitro vs. in vivo studies?
- Metabolic Profiling : LC-MS/MS identifies metabolites that may deactivate the compound in vivo.
- Dose-Response Refinement : PK/PD modeling (e.g., NONMEM) reconciles discrepancies by incorporating tissue-specific permeability and hepatic clearance rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
